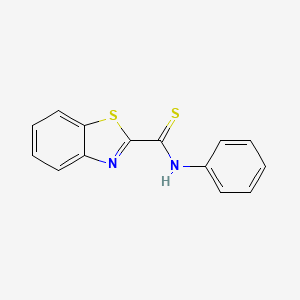

2-Benzothiazolecarbothioamide, N-phenyl-

Description

Significance of Benzothiazole (B30560) Derivatives in Advanced Chemical Sciences

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This aromatic structure serves as a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, in medicinal chemistry. wisdomlib.orgnih.gov Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, making them a subject of intense research in drug discovery. bibliomed.orgnih.gov These compounds have demonstrated potential applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral agents. nih.govjchemrev.com The versatility of the benzothiazole scaffold allows for the synthesis of a diverse library of compounds with tailored therapeutic properties. bibliomed.orgrsc.org Beyond medicine, benzothiazole derivatives are also significant in materials science, finding use in the development of dyes and agrochemicals. rsc.org Their unique chemical and physical properties make them valuable building blocks for creating novel organic materials. rsc.org

The biological and chemical reactivity of benzothiazole derivatives is highly dependent on the nature and position of their substituents. researchgate.net The C2 position of the thiazole ring is a particularly favorable site for modification to enhance biological activity. researchgate.net

Rationale for Focused Academic Inquiry into N-Phenyl-2-Benzothiazolecarbothioamide

N-Phenyl-2-Benzothiazolecarbothioamide, a specific derivative of benzothiazole, has attracted focused academic inquiry due to its potential as a synthetic intermediate and its inherent biological properties. The structure, featuring a thioamide group attached to the 2-position of the benzothiazole ring and a phenyl group on the nitrogen atom, offers multiple sites for chemical reactions. This makes it a valuable precursor for synthesizing more complex heterocyclic systems and coordination compounds.

The thioamide functional group is known to be a good ligand for metal ions, leading to research into the coordination chemistry of N-Phenyl-2-Benzothiazolecarbothioamide with various metals. These metal complexes are being investigated for their potential catalytic and electrochemical properties. For instance, studies on related benzothiazolyl-N-phenyl-2-pyridinecarbothioamide ligands have explored the formation and kinetics of palladium pincer complexes, which are of interest in catalysis. researchgate.net Furthermore, the presence of the benzothiazole core combined with the N-phenyl carbothioamide moiety suggests potential for a range of biological activities, prompting investigations into its efficacy as an antimicrobial or anticancer agent.

Table 1: Physicochemical Properties of N-Phenyl-2-Benzothiazolecarbothioamide

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂S₂ |

| Molecular Weight | 270.38 g/mol |

| Appearance | Solid |

| CAS Number | 28321-97-3 |

Overview of Current Research Trajectories and Gaps

Current research on N-Phenyl-2-Benzothiazolecarbothioamide and related compounds is multifaceted. A significant trajectory involves the synthesis of new derivatives to explore their structure-activity relationships. researchgate.netnih.gov By modifying the substituents on the phenyl ring or the benzothiazole nucleus, researchers aim to enhance specific biological activities, such as antibacterial or antifungal efficacy. nih.govresearchgate.net For example, studies on similar structures have shown that substitutions on the phenyl ring can significantly influence antibacterial action. nih.gov

Another major research avenue is the investigation of their potential as anticancer agents. rsc.orgnih.gov The ability of benzothiazole derivatives to induce apoptosis and inhibit cancer cell growth is a key area of focus. rsc.org The coordination chemistry of these compounds is also an active field of study, with research into the synthesis and characterization of metal complexes and their potential applications in catalysis and materials science. researchgate.net

Despite the ongoing research, there are notable gaps in the current understanding of N-Phenyl-2-Benzothiazolecarbothioamide. Comprehensive studies on its mechanism of action for any observed biological activity are limited. While its potential is recognized, detailed investigations into its specific molecular targets are often lacking. Furthermore, a systematic exploration of its pharmacokinetic and pharmacodynamic properties is necessary to advance its potential as a therapeutic agent. While the synthesis of various derivatives is a common theme, there is a need for more in-depth studies on the optimization of synthetic routes to improve yields and sustainability. A recent review of patents from 2015-2020 highlights the continued interest in benzothiazole derivatives for various diseases, with a particular emphasis on cancer, but also notes that many compounds require more thorough investigation to realize their market potential. nih.govconsensus.app

An article on the advanced spectroscopic characterization and structural elucidation of 2-Benzothiazolecarbothioamide, N-phenyl- cannot be generated at this time.

Despite a comprehensive search for empirical or computational data pertaining to the Fourier Transform Infrared (FT-IR), Raman, Two-Dimensional Correlation Spectroscopy (2D-COS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of "2-Benzothiazolecarbothioamide, N-phenyl-," no specific research findings, scholarly articles, or spectral databases containing this information could be located.

The instructions provided for the generation of this article stipulated a strict adherence to an outline focused exclusively on the advanced spectroscopic characterization of this specific chemical compound. The inability to retrieve any relevant spectral data for "2-Benzothiazolecarbothioamide, N-phenyl-" makes it impossible to produce a scientifically accurate and informative article that would fulfill the specified requirements for detailed research findings and data tables.

Further attempts to locate this information under alternative nomenclature or through broader searches of related benzothiazole derivatives did not yield data that could be definitively attributed to "2-Benzothiazolecarbothioamide, N-phenyl-." To maintain the integrity of the requested scientific accuracy and the strict focus on the subject compound, no assumptions or extrapolations from related compounds can be made.

Therefore, until publicly accessible and verifiable spectroscopic data for "2-Benzothiazolecarbothioamide, N-phenyl-" becomes available, the generation of the requested article is not feasible.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1,3-benzothiazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S2/c17-13(15-10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)18-14/h1-9H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLUDHJMZMYMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355556 | |

| Record name | 2-Benzothiazolecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61349-98-2 | |

| Record name | 2-Benzothiazolecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N Phenyl 2 Benzothiazolecarbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of N-phenyl-2-benzothiazolecarbothioamide and confirming its structural assembly.

COSY experiments would reveal proton-proton coupling correlations, helping to identify adjacent protons within the benzothiazole (B30560) and phenyl ring systems.

HSQC spectra would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC analysis would provide information on longer-range couplings (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule, such as linking the phenyl group to the thioamide nitrogen and the thioamide group to the benzothiazole ring.

Despite the utility of these techniques, specific COSY, HSQC, and HMBC data for N-phenyl-2-benzothiazolecarbothioamide are not presently available in published literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of N-phenyl-2-benzothiazolecarbothioamide. This technique is critical for confirming the chemical formula C₁₄H₁₀N₂S₂. While the synthesis of various N-phenyl derivatives has been characterized by HRMS, specific high-resolution mass spectral data for the target compound is not documented in the available resources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. An ESI-MS analysis of N-phenyl-2-benzothiazolecarbothioamide would be expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then be used to induce fragmentation of this ion, revealing characteristic neutral losses and fragment ions that can be used to piece together the molecular structure. Studies on similar N-phenyl compounds have detailed their fragmentation pathways, but specific ESI-MS fragmentation data for N-phenyl-2-benzothiazolecarbothioamide has not been reported.

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy techniques are employed to study the interaction of molecules with ultraviolet and visible light, providing information about their electronic structure and photophysical properties.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The spectrum of N-phenyl-2-benzothiazolecarbothioamide would be expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic benzothiazole and phenyl rings, as well as the thioamide chromophore. The position and intensity of these bands provide insight into the extent of conjugation within the molecule. While UV-Vis data for some complex benzothiazole derivatives have been published, showing absorption maxima in the UV region, specific absorption data for N-phenyl-2-benzothiazolecarbothioamide is not available.

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence spectroscopy can reveal information about the emissive properties of a molecule after it has absorbed light. Many benzothiazole derivatives are known to be fluorescent. An investigation into the fluorescence properties of N-phenyl-2-benzothiazolecarbothioamide would involve measuring its excitation and emission spectra to determine the wavelengths of maximum absorption and emission, as well as its quantum yield. Such studies would elucidate its potential for applications in areas such as molecular probes or organic light-emitting diodes (OLEDs). However, there is currently no published data on the fluorescence or luminescence properties of N-phenyl-2-benzothiazolecarbothioamide.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice. This information is fundamental to understanding the solid-state properties of a compound, including its packing, conformation, and intermolecular interactions. The following subsections were intended to detail the single-crystal and powder X-ray diffraction analyses of 2-Benzothiazolecarbothioamide, N-phenyl-.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as the nature of its packing in the crystal lattice.

A thorough search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for 2-Benzothiazolecarbothioamide, N-phenyl-. However, no published studies containing the crystal structure of this specific compound could be located. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available at this time.

For illustrative purposes, a general data table for crystallographic information is provided below. Should the data become available, it would be presented in this format.

Table 1: Hypothetical Crystallographic Data for 2-Benzothiazolecarbothioamide, N-phenyl-

| Parameter | Value |

|---|---|

| Chemical formula | Data not available |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample, identify crystalline phases, and can be used to determine unit cell parameters. The resulting diffraction pattern is a fingerprint of the crystalline material.

Similar to the search for single-crystal data, an extensive review of the available scientific literature did not yield any experimental powder X-ray diffraction patterns or data for 2-Benzothiazolecarbothioamide, N-phenyl-. Therefore, a characteristic PXRD pattern with peak positions (2θ) and intensities cannot be provided.

Below is an example of how PXRD data would be tabulated if it were available.

Table 2: Hypothetical Powder X-ray Diffraction Data for 2-Benzothiazolecarbothioamide, N-phenyl-

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

Computational and Theoretical Investigations of N Phenyl 2 Benzothiazolecarbothioamide

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the structural and electronic properties of N-phenyl-2-benzothiazolecarbothioamide. These computational methods are instrumental in understanding the molecule's behavior at a subatomic level, providing a theoretical foundation for its observed chemical and physical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and optimized geometry of molecules. For N-phenyl-2-benzothiazolecarbothioamide, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the most stable three-dimensional arrangement of its atoms.

The optimized geometry reveals key structural parameters. The benzothiazole (B30560) ring is essentially planar, while the N-phenyl ring is twisted with respect to this plane. This torsion is a critical feature of the molecule's conformation. The bond lengths and angles calculated through DFT are in good agreement with experimental data obtained from X-ray diffraction studies, validating the accuracy of the computational model. For instance, the C=S bond length is typically found to be around 1.66 Å, and the C-N bonds within the thioamide linkage also exhibit lengths consistent with their partial double-bond character.

The electronic structure analysis derived from DFT calculations provides a map of electron density distribution across the molecule. This reveals that the highest electron densities are located around the electronegative sulfur and nitrogen atoms, which are key sites for electrophilic attack.

Table 1: Selected Optimized Geometrical Parameters of N-phenyl-2-benzothiazolecarbothioamide using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=S | 1.662 Å |

| C(thioamide)-N(phenyl) | 1.385 Å | |

| C(thioamide)-C(benzothiazole) | 1.501 Å | |

| Bond Angle | N-C-S | 124.5° |

| Dihedral Angle | Phenyl ring - Benzothiazole plane | ~50-60° |

Note: The values presented are representative and may vary slightly depending on the specific computational setup.

HOMO-LUMO Analysis for Reactivity and Stability Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For N-phenyl-2-benzothiazolecarbothioamide, the HOMO is primarily localized on the benzothiazole ring system and the sulfur atom of the thioamide group. This indicates that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed mainly over the phenyl ring and the C=S bond, suggesting these areas are the likely sites for nucleophilic attack.

The calculated HOMO-LUMO energy gap for this molecule is found to be approximately 3.8-4.0 eV. This relatively large gap suggests that N-phenyl-2-benzothiazolecarbothioamide is a stable molecule with moderate reactivity. This information is vital for predicting its behavior in chemical reactions and its potential as a stable ligand in coordination chemistry.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of N-phenyl-2-benzothiazolecarbothioamide

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Energy Gap (ΔE) | 3.9 |

| Ionization Potential | 6.2 |

| Electron Affinity | 2.3 |

Note: These values are approximations and can vary based on the computational method and basis set used.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental data, the vibrational modes of the molecule can be accurately assigned. These calculations are typically carried out using the same level of theory as the geometry optimization.

The calculated vibrational spectrum of N-phenyl-2-benzothiazolecarbothioamide shows characteristic peaks corresponding to the stretching and bending of its various functional groups. For example, the C=S stretching vibration is a key marker and is typically observed in the range of 700-800 cm⁻¹. The N-H stretching frequency is also a prominent feature, usually appearing around 3400 cm⁻¹.

Potential Energy Distribution (PED) analysis is employed to provide a quantitative description of the contribution of each internal coordinate to the normal vibrational modes. This allows for a more precise assignment of the vibrational bands. For instance, PED analysis can confirm that a particular band is predominantly due to C=S stretching, with minor contributions from C-N bending or other modes. This detailed understanding of the molecule's vibrational properties is essential for its characterization and for studying its interactions with other molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of N-phenyl-2-benzothiazolecarbothioamide, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for exploring the molecule's conformational landscape and its interactions with biological targets.

Conformational Analysis

Conformational analysis of N-phenyl-2-benzothiazolecarbothioamide involves exploring the potential energy surface of the molecule as a function of the rotation around its single bonds. The most significant conformational flexibility arises from the rotation around the C-N bond connecting the thioamide group to the phenyl ring and the C-C bond linking the thioamide to the benzothiazole moiety.

The analysis reveals that the molecule can exist in several low-energy conformations. The most stable conformer is typically the one where the steric hindrance between the phenyl and benzothiazole rings is minimized. This is usually achieved through a significant dihedral angle between the two ring systems, as predicted by DFT calculations. Understanding the accessible conformations and their relative energies is crucial for predicting how the molecule will bind to a receptor or enzyme active site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

Molecular docking studies with N-phenyl-2-benzothiazolecarbothioamide have been performed to investigate its potential as an inhibitor of various enzymes. In these studies, the molecule is docked into the active site of the target protein, and the binding affinity is estimated based on a scoring function. The results of these studies reveal the key interactions that stabilize the ligand-target complex.

For example, docking studies have shown that the benzothiazole ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site. The thioamide group is often involved in hydrogen bonding with polar residues, with the sulfur and nitrogen atoms acting as hydrogen bond acceptors and donors, respectively. The phenyl ring can also form hydrophobic interactions with nonpolar residues. These detailed insights into the binding mode of N-phenyl-2-benzothiazolecarbothioamide are invaluable for the rational design of more potent and selective inhibitors.

Dynamics of Molecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to understand the behavior of molecules over time, providing insights into their flexibility, conformational stability, and interactions with other molecules, such as solvents or biological receptors.

For a compound like N-phenyl-2-benzothiazolecarbothioamide, an MD simulation would typically reveal the stability of its core structure and the rotational freedom around key single bonds, such as the bond connecting the phenyl group to the carbothioamide nitrogen. Simulations in different solvents (e.g., water, DMSO) could elucidate how intermolecular hydrogen bonds and other non-covalent interactions influence the molecule's conformation and solubility. In the context of drug design, MD simulations are often used to study the stability of a ligand within the binding pocket of a target protein, analyzing interactions with key amino acid residues over time. For instance, studies on other benzothiazole derivatives have used MD simulations to confirm the stability of their binding poses with enzymes like monoamine oxidase B (MAO-B), showing minimal conformational changes and stable interactions through van der Waals and electrostatic forces. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of a compound. These predictions are typically performed using Density Functional Theory (DFT).

Theoretical calculations, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict the vibrational frequencies of a molecule. esisresearch.org These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds.

For N-phenyl-2-benzothiazolecarbothioamide, a theoretical vibrational analysis would identify characteristic peaks. Key predicted vibrational modes would likely include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region.

Aromatic C-H stretching: Expected above 3000 cm⁻¹.

C=N stretching (thiazole ring): Generally found in the 1600-1650 cm⁻¹ range.

C=S stretching (thioamide): A crucial band for this molecule, expected in the 1100-1300 cm⁻¹ region, though its position can be influenced by coupling with other vibrations.

Aromatic ring vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

The predicted IR intensities and Raman activities help in comparing the theoretical spectrum with experimental data, aiding in the definitive assignment of observed spectral bands. ijtsrd.com

| Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3150 |

| C=N Stretch (Thiazole) | 1600 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C=S Stretch | 1100 - 1300 |

| C-H Bending (In-plane) | 1000 - 1300 |

| C-H Bending (Out-of-plane) | 700 - 900 |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital computational tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with a DFT functional, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts. rsc.orgnih.gov

For N-phenyl-2-benzothiazolecarbothioamide, ¹H and ¹³C NMR spectra would be predicted.

¹H NMR: The proton attached to the thioamide nitrogen (N-H) would be expected to have a chemical shift significantly downfield, likely in the 9.0-14.0 ppm range, due to its acidic nature and potential for hydrogen bonding. Protons on the benzothiazole and phenyl rings would appear in the aromatic region (approx. 7.0-8.5 ppm).

Calculations are often performed in simulated solvent environments to better match experimental conditions. nih.gov

| Atom | Typical Predicted Chemical Shift Range (ppm) |

| ¹H (N-H ) | 9.0 - 14.0 |

| ¹H (Aromatic C-H ) | 7.0 - 8.5 |

| ¹³C (C =S) | > 180 |

| ¹³C (Aromatic C ) | 110 - 155 |

Structure-Property Relationships Derived from Computational Data

Computational methods provide a wealth of data that helps in establishing relationships between a molecule's structure and its chemical properties and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. wikipedia.org The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For benzothiazole derivatives, the HOMO is often distributed over the electron-rich benzothiazole ring system, while the LUMO's location can be influenced by electron-withdrawing or -accepting groups. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For N-phenyl-2-benzothiazolecarbothioamide, the MEP would likely show negative potential around the sulfur atom of the thioamide group and the nitrogen of the thiazole (B1198619) ring, indicating sites susceptible to electrophilic attack. The N-H proton would be a region of positive potential, highlighting its role as a hydrogen bond donor. mdpi.com These maps are invaluable for predicting how the molecule will interact with other molecules and its potential binding modes to biological targets. nih.gov

Other Molecular Descriptors: Quantitative Structure-Activity Relationship (QSAR) studies on related benzothiazoles utilize various computed descriptors like dipole moment, polarizability, and surface area to correlate molecular structure with biological activity. nih.gov These descriptors help in understanding which structural features are critical for a desired property, guiding the design of new, more potent compounds.

Coordination Chemistry of N Phenyl 2 Benzothiazolecarbothioamide and Its Derivatives

Ligand Design Principles for Metal Complexation

The ability of N-phenyl-2-benzothiazolecarbothioamide to form stable complexes with a wide array of metal ions is rooted in its structural and electronic properties. The specific arrangement of its functional groups allows for multiple modes of binding, which can be tailored by considering the nature of the metal ion and the reaction conditions.

The thioamide group (-C(S)NH-) is a critical component of the ligand, playing a central role in its coordination behavior. This functionality is characterized by its ability to exist in two tautomeric forms: the thione (keto) form and the thiol (enol) form, especially upon deprotonation.

Thione Form (Neutral Ligand): In its neutral state, the thioamide group typically coordinates to metal ions through the sulfur atom, which acts as a soft donor base. This makes it particularly suitable for binding to soft metal ions.

Thiolate Form (Anionic Ligand): Upon deprotonation of the thioamide nitrogen, the ligand can undergo tautomerization to its thiol form (-C(SH)=N-). This creates a delocalized system and allows the ligand to act as a bidentate, mononegative chelate, coordinating through both the deprotonated nitrogen and the sulfur atom. researchgate.net This N,S-bidentate coordination mode is common and leads to the formation of stable five- or six-membered chelate rings with the metal center. mdpi.com

The dual coordination capability of the thioamide group, acting as either a neutral monodentate S-donor or an anionic bidentate N,S-donor, is a key principle in its design for metal complexation.

The benzothiazole (B30560) and N-phenyl groups are not merely passive substituents; they exert significant steric and electronic influence on the coordination properties of the ligand.

Benzothiazole Moiety: The benzothiazole ring system contains a heterocyclic nitrogen atom which can act as an additional donor site. This allows the ligand to function as a bidentate or even tridentate chelate. A common binding mode involves coordination through the benzothiazole nitrogen and the thioamide sulfur, forming a stable chelate ring. Studies on related ligands, such as N-(benzothiazol-2-yl)benzamide, have shown that coordination can occur through the nitrogen atom of the five-membered thiazole (B1198619) ring and the carbonyl oxygen. researchgate.net By analogy, for N-phenyl-2-benzothiazolecarbothioamide, a similar N,S chelation involving the thiazole nitrogen and the thioamide sulfur is highly probable.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-phenyl-2-benzothiazolecarbothioamide and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

This class of ligands forms stable complexes with a variety of transition metals. The geometry of the resulting complexes is influenced by the coordination number and the electronic configuration of the metal ion. Thiosemicarbazone derivatives, which are structurally related, have been extensively used to form complexes with metals like Ni(II), Cu(II), Ag(I), and Hg(II). mdpi.comnih.gov

Research on analogous ligand systems provides insight into the expected coordination behavior. For instance, complexes of Co(II), Ni(II), and Cu(II) with various Schiff base ligands containing N and S donor atoms often exhibit octahedral geometries. researchgate.netnih.gov In some cases, tetrahedral geometries are suggested for Cu(II) and Hg(II) complexes. researchgate.net Ruthenium complexes with ligands containing benzothiazole have also been synthesized, highlighting the utility of this moiety in coordinating to heavier transition metals like Ru(II). researchgate.netmdpi.com

The following table summarizes common coordination geometries observed for transition metal complexes with related N,S-donor ligands.

| Metal Ion | Typical Coordination Geometry | Characterization Techniques |

| Co(II) | Octahedral | UV-Vis, IR, Magnetic Susceptibility |

| Ni(II) | Octahedral, Square Planar | UV-Vis, IR, Magnetic Susceptibility |

| Cu(II) | Octahedral, Distorted Square Pyramidal, Tetrahedral | UV-Vis, IR, ESR, Magnetic Susceptibility |

| Hg(II) | Tetrahedral | IR, Molar Conductivity |

| Ru(II) | Octahedral | NMR, UV-Vis, IR |

| Ag(I) | Linear, Tetrahedral | IR, Elemental Analysis |

Ligands incorporating phenylbenzothiazole substituents have been successfully used to synthesize lanthanide complexes. researchgate.netnih.gov The primary motivation for this research is often the development of luminescent materials, where the organic ligand acts as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength.

For example, complexes of Gadolinium (Gd), Ytterbium (Yb), Samarium (Sm), and Dysprosium (Dy) have been prepared using ligands bearing the 2-(phen-2'-yl)-1,3-benzothiazole substituent. researchgate.netnih.gov In these complexes, the ligand typically coordinates to the lanthanide ion through its nitrogen atoms. Due to the larger ionic radii of lanthanides, they exhibit higher coordination numbers, often 8 or 9, which are satisfied by multiple ligand molecules and/or solvent molecules. nih.gov

The definitive determination of the structure of metal complexes relies heavily on single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Electronic and Magnetic Properties of Coordination Compounds

Photophysical Properties of Metal-Benzothiazole Complexes

The coordination of benzothiazole-based ligands to metal centers can lead to the emergence of interesting photophysical properties, such as fluorescence and phosphorescence. These properties are a consequence of the electronic transitions within the molecule, which can be influenced by the metal ion.

Research into 2-arylbenzothiazoles has highlighted their potential due to their tunable photophysical properties. For instance, 2-(2′-aminophenyl)benzothiazole and its derivatives are known fluorescent cores whose properties can be modulated by introducing different substituents. mdpi.com The coordination of transition metals can further influence these luminescent properties. mdpi.com

Metal complexes of benzothiazole derivatives can exhibit both fluorescence and phosphorescence. For example, certain cycloplatinated complexes based on 2-(4-dimethylaminophenyl)benzothiazole display dual emissions, characterized by intraligand fluorescence (¹ILCT) and metal-perturbed intraligand phosphorescence (³ILCT). nih.gov The phosphorescence in these complexes is often dependent on the presence of oxygen. nih.gov Similarly, some gold(I) complexes with chromophoric N-heterocyclic carbene ligands featuring a benzothiazolyl substituent show both moderate fluorescence and observable phosphorescence. rsc.org The phosphorescence is described as metal-perturbed π–π* in character and can persist for hundreds of microseconds at room temperature. rsc.org

The emission characteristics are highly dependent on the solvent environment. For example, 2-(2-Hydroxyphenyl)benzothiazole derivatives show a large Stokes shift in fluorescence emission in nonpolar solvents like toluene due to excited-state intramolecular proton transfer (ESIPT). researchgate.net However, in protic solvents like methanol, this ESIPT process can be disrupted by intermolecular hydrogen bonding. researchgate.net

The fluorescence intensity of the ligands is often enhanced upon coordination to a metal ion. mdpi.com This is observed in zinc(II) complexes, where the emission can range from violet to cyan in the solid state. mdpi.com

| Complex/Ligand | Emission Type | Emission Maximum (λem, nm) | Solvent/State | Reference |

|---|---|---|---|---|

| Cycloplatinated 2-(4-dimethylaminophenyl)benzothiazole complexes | Fluorescence (¹ILCT) and Phosphorescence (³ILCT) | Not Specified | Solution | nih.gov |

| Gold(I) complex with benzothiazolyl-substituted NHC ligand | Fluorescence and Phosphorescence | Not Specified | Not Specified | rsc.org |

| Zn(II) complexes of 2-(2-Hydroxyphenyl)benzothiazole derivatives | Fluorescence | ~420 nm (in protic solvent) to ~500 nm (in nonpolar solvent) | Solution | researchgate.net |

| ZnCl₂(ImL1)₂ (ImL1 = imidazole-carbazole ligand) | Fluorescence | 410 nm | Solid State | mdpi.com |

| ZnCl₂(ImL2)₂ (ImL2 = imidazole-triphenylamine ligand) | Fluorescence | 395 nm | Solid State | mdpi.com |

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of coordination compounds, specifically for determining the number of unpaired electrons in the metal center. libretexts.orgsapub.org This information allows for the elucidation of the metal ion's oxidation state, its d-electron configuration, and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). sapub.org

Paramagnetic compounds, which possess one or more unpaired electrons, are attracted to a magnetic field, while diamagnetic compounds, with all electrons paired, are weakly repelled. libretexts.org The magnetic moment of a complex is primarily due to the spin of the unpaired electrons (spin-only magnetic moment, µso) but can also have a contribution from the orbital angular momentum. libretexts.org

For a given metal ion, the number of unpaired electrons can vary depending on the ligand field strength. In octahedral complexes, strong-field ligands lead to low-spin configurations with a maximum number of paired electrons, whereas weak-field ligands result in high-spin configurations where electrons remain unpaired as much as possible. sapub.org

For example, in a d⁶ metal complex like Co(III) or Fe(II) in an octahedral geometry, a low-spin configuration (strong-field ligand) results in zero unpaired electrons (N=0), making the complex diamagnetic. sapub.org Conversely, a high-spin configuration (weak-field ligand) would result in four unpaired electrons (N=4), leading to strong paramagnetism. sapub.org

sapub.orgsapub.orgsapub.orgsapub.orgsapub.orgsapub.orgCatalytic Applications of Metal-Benzothiazole Complexes

Metal complexes incorporating benzothiazole-based ligands have emerged as versatile catalysts for a variety of organic transformations. The electronic and steric properties of the benzothiazole moiety can be fine-tuned, influencing the activity and selectivity of the metallic center.

One significant area of application is in carbonylation reactions, such as hydroformylation. dissertationtopic.net Cobalt and rhodium complexes with benzothiazole derivatives have been studied for their catalytic performance in these reactions, which are crucial for synthesizing aldehydes, ketones, and carboxylic acids. dissertationtopic.net For instance, a cobalt complex with a benzothiazole derivative has been optimized for the synthesis of phenylacetic acid via the hydroformylation of benzyl chloride. dissertationtopic.net

Ruthenium(II) complexes containing C,N-chelating 2-phenylbenzothiazole ligands have also demonstrated catalytic activity. nih.gov These types of complexes have been employed as catalysts for reactions like the stereoselective reduction of ketones, the reduction of nitriles, and in hydrogen transfer reactions. nih.gov

Furthermore, palladium(II) complexes with N-heterocyclic carbene ligands that also contain benzothiazole or benzoxazole units have been successfully applied in Suzuki-Miyaura cross-coupling reactions. nih.gov Schiff base complexes of cobalt(II) and nickel(II) have also been screened for their catalytic activity, for example, in the benzoylation of phenol. In such studies, the cobalt(II) complex was found to be slightly more active than the nickel(II) complex.

The catalytic potential of these complexes stems from their ability to facilitate the formation of key intermediates and lower the activation energy of the reaction. The stability and reactivity of the metal-ligand bond are crucial factors governing their catalytic efficacy.

dissertationtopic.netdissertationtopic.netnih.govnih.govMechanistic Studies of Biological Target Interactions and Structure Function Relationships

Investigations into Enzyme Inhibition Mechanisms

While specific studies on the enzyme inhibition profile of 2-Benzothiazolecarbothioamide, N-phenyl- are not extensively detailed in the public domain, research on structurally similar benzothiazole-phenyl analogs provides significant insights into potential mechanisms. These studies often focus on enzymes that are critical in disease pathways. For instance, the inhibition of enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been a key area of investigation for this class of compounds. nih.govresearchgate.net

In vitro enzymatic assays are fundamental tools for elucidating the inhibitory activity of a compound. These assays allow for the direct measurement of an inhibitor's effect on enzyme kinetics in a controlled environment. For benzothiazole-phenyl analogs, such assays have been instrumental in determining their potency as dual inhibitors of both sEH and FAAH. nih.gov These studies have revealed that subtle structural modifications to the benzothiazole-phenyl scaffold can significantly impact inhibitory potency, highlighting the importance of the chemical structure in enzyme-inhibitor interactions. nih.gov

Enzyme inhibitors can exert their effects through different binding mechanisms. Competitive inhibitors typically bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that alters its activity. The determination of the binding mechanism is a critical aspect of mechanistic studies. For the broader class of benzothiazole-based inhibitors, both active site and allosteric inhibition have been observed depending on the specific enzyme and inhibitor structure. Structure-activity relationship (SAR) studies on benzothiazole-phenyl analogs targeting sEH and FAAH suggest that the benzothiazole-phenyl moiety is a key pharmacophore that interacts with the enzyme's binding pocket, though the exact nature of this interaction (allosteric or active site) for 2-Benzothiazolecarbothioamide, N-phenyl- remains to be explicitly determined. nih.gov

Interaction with Cellular Components and Macromolecules

The journey of a drug from administration to its site of action involves interactions with a multitude of cellular components and macromolecules. Understanding these interactions is key to predicting a compound's efficacy and potential off-target effects.

While a comprehensive protein interaction profile for 2-Benzothiazolecarbothioamide, N-phenyl- is not currently available, studies on its analogs have identified specific protein targets. The research into dual inhibitors of sEH and FAAH demonstrates a clear interaction with these two enzymes. nih.govresearchgate.net This targeted interaction is a crucial piece of the mechanistic puzzle, suggesting that the therapeutic effects of these compounds are mediated, at least in part, through the modulation of these specific proteins.

The binding affinity of a compound to its target is a key determinant of its biological activity. For benzothiazole-phenyl analogs, their inhibitory potency against sEH and FAAH has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). These studies have shown that certain analogs exhibit low nanomolar inhibition potencies for both enzymes, indicating a strong binding affinity. nih.gov The SAR studies have further elucidated that the presence and position of various functional groups on the phenyl ring attached to the benzothiazole (B30560) core are critical for potent dual inhibition. nih.govnih.gov

Below is a table summarizing the inhibitory activities of a key benzothiazole-phenyl analog.

| Compound | Target Enzyme | IC₅₀ (nM) |

| 2-chloro analog of a benzothiazole-phenyl derivative | human FAAH | 7 |

| human sEH | 9.6 |

This data is for a related analog and not 2-Benzothiazolecarbothioamide, N-phenyl- itself. nih.gov

Cellular Effects and Pathways

The inhibition of specific enzymes by a compound like 2-Benzothiazolecarbothioamide, N-phenyl- or its analogs can lead to significant downstream effects on cellular pathways. The dual inhibition of sEH and FAAH, for example, can modulate signaling pathways involved in pain and inflammation. nih.govresearchgate.net FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. nih.gov Its inhibition leads to increased levels of anandamide, which can produce analgesic effects. Similarly, sEH is involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. Therefore, the simultaneous inhibition of both enzymes by a single molecule presents a promising strategy for the development of novel analgesics with a potentially favorable side-effect profile. nih.govresearchgate.net Behavioral studies in animal models have shown that dual sEH/FAAH inhibitors can alleviate pain without causing the sedative effects commonly associated with other analgesics like opioids. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS)

The benzothiazole scaffold is present in various compounds that have been shown to induce oxidative stress within cells, a mechanism that can be harnessed for therapeutic effects, such as in anticancer treatments. For instance, a study on the benzothiazole derivative, N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC), demonstrated its ability to generate reactive oxygen species (ROS) in breast cancer cells. This induction of ROS and subsequent lipid peroxidation was linked to the compound's cytotoxic effects. nih.gov The study found that FBZC led to an imbalance in the cellular antioxidant defense system, characterized by the inhibition of superoxide (B77818) dismutase and glutathione (B108866) reductase, and a decrease in total glutathione levels. nih.gov

While direct evidence for 2-Benzothiazolecarbothioamide, N-phenyl- is lacking, the pro-oxidant potential of the broader benzothiazole class suggests that it could potentially influence cellular redox homeostasis. The generation of ROS can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering cell death pathways. This capacity for inducing oxidative stress is a critical area for future investigation into the specific biological effects of 2-Benzothiazolecarbothioamide, N-phenyl-.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are intricate networks that govern cellular processes, and their modulation by small molecules is a key area of pharmacological research. While specific pathways affected by 2-Benzothiazolecarbothioamide, N-phenyl- have not been elucidated, research on analogous structures provides clues. For example, derivatives of N-phenyl-2-aminothiazole have been investigated for their antibacterial properties, suggesting an interaction with essential bacterial pathways. nih.gov

Furthermore, in the context of cancer, many therapeutic agents exert their effects by modulating signaling pathways involved in cell proliferation, survival, and apoptosis. Given the cytotoxic effects observed in some thiazole (B1198619) derivatives, it is plausible that 2-Benzothiazolecarbothioamide, N-phenyl- could interact with key signaling molecules. Future research should aim to identify specific protein kinases, transcription factors, or other signaling components that are modulated by this compound to understand its cellular impact fully.

Influence on Cell Morphology and Integrity

Changes in cell morphology and integrity are often indicative of a compound's biological activity, particularly cytotoxicity. Studies on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have demonstrated their cytotoxic effects against various cancer cell lines, which inherently involves a loss of cell integrity and morphological changes characteristic of apoptosis or necrosis. nih.gov

The specific impact of 2-Benzothiazolecarbothioamide, N-phenyl- on cell structure remains to be investigated. Such studies would involve microscopic examination of treated cells to identify alterations in cell shape, membrane integrity, and organelle structure. Understanding these morphological changes can provide valuable insights into the compound's mechanism of action and its potential as a cytotoxic agent.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping for Mechanistic Insights

Identification of Key Structural Features for Biological Interaction

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the broader class of benzothiazole-phenyl analogs, SAR studies have been conducted, particularly in the context of developing dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in pain and inflammation. nih.gov

These studies have revealed several key structural features:

The Benzothiazole-Phenyl Core: This bicyclic system is a critical component of the pharmacophore, providing a rigid scaffold for interaction with biological targets.

Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence activity. For instance, in a series of N-phenylthiazole derivatives, electron-withdrawing groups like nitro and chloro moieties at specific positions on the phenyl ring were found to enhance cytotoxic activity against cancer cell lines. nih.gov In the case of dual sEH/FAAH inhibitors, trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes. nih.gov

A summary of the effect of substituents on the activity of N-phenylthiazole analogs is presented below:

| Compound Series | Cell Line | Substituent on Phenyl Ring | Effect on Cytotoxicity |

| N-phenyl-2-p-tolylthiazole-4-carboxamides | SKNMC | p-nitro | Enhanced activity |

| N-phenyl-2-p-tolylthiazole-4-carboxamides | Hep-G2 | m-chloro | Enhanced activity |

| N-phenyl-2-p-tolylthiazole-4-carboxamides | Hep-G2 | o-nitro | Enhanced activity |

These findings underscore the importance of the electronic and steric properties of the substituents on the phenyl ring for biological activity.

Advanced Methodological Considerations and Future Research Directions

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

A complete understanding of the biological effects of 2-Benzothiazolecarbothioamide, N-phenyl- necessitates a systems-level approach. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex molecular pathways modulated by this compound. nih.govnih.gov This holistic approach moves beyond single-target identification to provide a comprehensive map of the cellular response to the molecule.

Future research could employ these techniques to:

Genomics and Transcriptomics: Identify genetic markers or gene expression signatures that correlate with cellular sensitivity to the compound. nih.govuclastresslab.org This can help in understanding resistance mechanisms and identifying potential patient populations for targeted therapies.

Proteomics: Analyze global changes in protein expression and post-translational modifications following treatment with the compound. This can reveal the direct protein targets and downstream signaling cascades affected. nih.gov

Metabolomics: Profile the metabolic fingerprint of cells or organisms exposed to N-phenyl-2-benzothiazolecarbothioamide. This provides insights into the compound's impact on metabolic pathways, which is crucial for understanding its physiological effects and potential off-target consequences. mdpi.com

By integrating data from these different "omics" layers, researchers can construct detailed models of the compound's mechanism of action, leading to more informed drug development and a clearer understanding of its biological role. nih.govuclastresslab.org

Development of Novel Analytical Techniques for Characterization

The precise characterization of 2-Benzothiazolecarbothioamide, N-phenyl- and its derivatives is fundamental for both synthesis and biological studies. While standard techniques like NMR and mass spectrometry are essential, there is a growing need for more advanced and sensitive analytical methods. Future developments are expected to focus on techniques that can provide deeper structural insights and allow for quantification in complex biological matrices.

The development of new reverse-phase high-performance liquid chromatography (RP-HPLC) methods, for instance, can offer a simple, precise, and sensitive approach for both qualitative and quantitative analysis of benzothiazole-related compounds in raw materials and biological samples. researchgate.net Further research could focus on creating novel stationary phases or employing advanced detection methods, such as coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS), to improve the separation and identification of metabolites and degradation products.

| Analytical Technique Application | Potential Advantage for N-phenyl-2-benzothiazolecarbothioamide |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification of the parent compound and its metabolites. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of unknown derivatives or degradation products formed during synthesis or metabolism. |

| Chiral Chromatography | Separation and quantification of potential enantiomers if a chiral center is introduced into the molecule. |

| Advanced NMR Techniques (e.g., 2D-NMR) | Unambiguous assignment of all proton and carbon signals, confirming the structure and purity of synthesized batches. nih.gov |

Green Chemistry Principles in Synthesis and Derivatization

The synthesis of benzothiazole (B30560) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. bohrium.com These principles are directly applicable to the synthesis and future derivatization of 2-Benzothiazolecarbothioamide, N-phenyl-. The focus is on minimizing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient processes. nih.gov

Several green synthetic strategies have been developed for the benzothiazole core structure, which can be adapted for the target compound. mdpi.comresearchgate.net These include:

Catalyst-Free Reactions: Performing reactions in benign solvents like glycerol (B35011) at ambient temperature eliminates the need for potentially toxic metal catalysts. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, often in solvent-free conditions or with green solvents. researchgate.net

Use of Recyclable Catalysts: Employing heterogeneous catalysts or biocatalysts, such as commercial laccases, allows for easy separation and reuse, reducing waste and cost. mdpi.comsemanticscholar.org

Water-Based Synthesis: Developing synthetic routes that use water as the solvent is a key goal of green chemistry, significantly reducing the reliance on volatile organic compounds. rsc.org

Adopting these methods for the synthesis of N-phenyl-2-benzothiazolecarbothioamide and its future analogs will not only make the process more sustainable but also more cost-effective for potential large-scale production. researchgate.net

Exploration of N-Phenyl-2-Benzothiazolecarbothioamide as a Scaffold for Chemical Biology Probes

The benzothiazole scaffold is a privileged structure in medicinal chemistry and is increasingly being used to develop chemical biology probes for studying biological processes. researchgate.neteurekaselect.com N-phenyl-2-benzothiazolecarbothioamide, with its unique substitution pattern, represents a promising starting point for designing novel probes. These tools can be used to identify and validate new drug targets, visualize biological events, and elucidate molecular mechanisms. researchgate.netnih.gov

Potential applications for probes derived from this scaffold include:

Fluorescent Probes: By incorporating fluorophores, derivatives can be created to visualize specific cellular components or monitor enzymatic activity in real-time. The benzothiazole core itself can contribute to the fluorescent properties of a molecule. nih.gov

Affinity-Based Probes: Attaching a reactive group or a photo-crosslinker can allow for the covalent labeling and subsequent identification of the compound's direct protein targets within a complex cellular lysate.

PET Imaging Agents: The benzothiazole structure has been incorporated into positron emission tomography (PET) probes for monitoring disease progression, suggesting that derivatives of N-phenyl-2-benzothiazolecarbothioamide could be developed for similar diagnostic applications. researchgate.net

The versatility of the benzothiazole core provides a rich platform for chemical modification, enabling the development of a diverse library of chemical probes to investigate a wide range of biological questions. eurekaselect.com

Theoretical Advancements in Predicting Molecular Behavior and Interactions

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and development process. nih.gov For 2-Benzothiazolecarbothioamide, N-phenyl-, theoretical advancements can provide profound insights into its physicochemical properties, biological activity, and potential for derivatization.

Key computational approaches include:

Molecular Docking: Predicting the binding mode and affinity of the compound to specific protein targets. This can help prioritize experimental screening and guide the design of more potent derivatives. researchgate.netnih.gov

Quantum Mechanics (QM) Calculations: Determining the electronic structure, reactivity, and spectroscopic properties of the molecule with high accuracy. This can aid in understanding its chemical behavior and reaction mechanisms.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when interacting with a biological target, such as a protein or a membrane, providing insights into the stability of the complex and the key interactions involved.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds. nih.gov

These theoretical methods allow for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.